molecular formula C15H20N4O2 B2704404 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 721415-06-1

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No. B2704404
CAS RN: 721415-06-1
M. Wt: 288.351
InChI Key: BGAYUIQCNHNQSP-UHFFFAOYSA-N
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Description

“6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C15H20N4O2 . It has an average mass of 288.345 Da and a monoisotopic mass of 288.158630 Da .


Molecular Structure Analysis

The molecular structure of “6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione” consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is -0.35, and its ACD/LogD (pH 7.4) is 0.35 . The polar surface area is 87 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic pathways and reactions involving pyrimidine derivatives similar to "6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione," highlighting the compound's versatility in organic synthesis:

  • Acylation and 1,3-Dipolar Cycloaddition : Acylation of specific pyrimidine derivatives has led to the formation of C(2)-acylamino derivatives, showcasing the reactivity of the pyrimidine ring toward acylating agents and the potential for further chemical transformations. For instance, acylation followed by intramolecular Diels-Alder reaction has been utilized to produce complex pteridinones, demonstrating the utility of pyrimidine derivatives in synthesizing biologically relevant heterocycles (Steinlin & Vasella, 2009).

  • Synthesis of Antithrombotic Compounds : Pyrimidine derivatives have been synthesized from various precursors, yielding compounds with antithrombotic properties. This indicates the potential of pyrimidine derivatives in the development of new therapeutic agents with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

  • Fused Pyrimidine Derivatives : Studies on fused pyrimidine derivatives have led to the creation of pyrimido[4,5-b]azepine derivatives through intramolecular ene reactions. These findings contribute to the expanding toolkit of synthetic organic chemistry and the exploration of novel heterocyclic compounds (Inazumi et al., 1994).

Applications in Biological Systems

While direct studies on "6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione" related to biological applications are not highlighted, research on similar pyrimidine derivatives indicates their potential relevance:

  • Biological Activity : The synthesis of various pyrimidine derivatives has been geared towards exploring their biological activities, including anticancer, antihypertensive, and coronary dilating effects. This underscores the importance of pyrimidine derivatives in medicinal chemistry and drug design efforts (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Mechanistic Investigations in Organic Chemistry : Labelled pyrimidine derivatives have been synthesized for use in mechanistic investigations, illustrating the role of pyrimidine derivatives in studying reaction pathways and understanding the underlying principles of organic reactions (Sako et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Its hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-3-9-19-13(16)12(14(20)18-15(19)21)17-10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAYUIQCNHNQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327856
Record name 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

CAS RN

721415-06-1
Record name 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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